6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative stabilized as a methyliminodiacetic acid (MIDA) ester. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and controlled reactivity. The MIDA boronate core (1,3,6,2-dioxazaborocane-4,8-dione) protects the boron center, preventing protodeborylation and enabling long-term storage .
Properties
Molecular Formula |
C9H10BN3O4 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
6-methyl-2-pyrazin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H10BN3O4/c1-13-5-8(14)16-10(17-9(15)6-13)7-4-11-2-3-12-7/h2-4H,5-6H2,1H3 |
InChI Key |
RXADCANWGWRGLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,6-dichloropyrazine with a dialkylmalonate, followed by subsequent decarboxylation . The reaction conditions often include the use of solvents such as chloroform and methanol, and purification is achieved through column chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing ring can form stable complexes with various biomolecules, influencing their activity and function. Specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione are best understood through comparison with analogs bearing different substituents. Below is a detailed analysis:
Structural and Physicochemical Properties
Reactivity and Stability
- Pyrazin-2-yl vs. However, this could improve selectivity in certain substrates.
- Electron-Withdrawing Effects : The 5-(trifluoromethyl)-2-pyridinyl substituent (302.017 Da) demonstrates superior stability under harsh conditions, making it suitable for reactions requiring elevated temperatures .
- Nitro-Substituted Analogs : The 3-nitrophenyl variant (278.025 Da) exhibits heightened reactivity but requires stringent storage conditions (2–8°C) to prevent decomposition .
Research Findings and Trends
Recent studies highlight the role of substituents in tuning MIDA boronate reactivity:
- Stability : Fluorinated and electron-deficient aryl groups (e.g., trifluoromethylpyridinyl) reduce side reactions during storage .
- Solubility : Polar substituents like methoxy improve compatibility with green solvents, aligning with sustainable chemistry goals .
- Catalytic Compatibility : Pyrazine and pyridine derivatives show promise in palladium-catalyzed reactions, though kinetic studies are needed to quantify differences.
Biological Activity
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 2221988-73-2) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique dioxazaborocane framework that may influence its reactivity and biological interactions.
- Molecular Formula : C9H10BN3O
- Molecular Weight : 235.01 g/mol
- Structure : The compound contains a boron atom integrated into a dioxazaborocane ring, which contributes to its chemical reactivity and potential biological effects.
The biological activity of this compound is hypothesized to be mediated through its interaction with various biological targets. The presence of the boron atom enhances the compound's ability to form complexes with biomolecules, potentially influencing enzymatic pathways and cellular signaling mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Case Study :
A study evaluating the effects of boron-containing compounds on cancer cell lines demonstrated that derivatives of dioxazaborocanes could reduce cell viability significantly in breast and lung cancer models. The mechanism was linked to the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds indicate moderate absorption and distribution in biological systems, with potential for bioaccumulation due to their lipophilic nature.
Toxicity Profile
Toxicological assessments are essential for determining the safety of this compound. Initial findings suggest that while it exhibits promising biological activities, careful evaluation of its toxicity is necessary. Some derivatives have shown cytotoxic effects at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
